3-(butanoylamino)-N-phenylbenzamide

Description

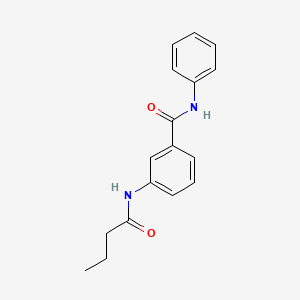

3-(Butanoylamino)-N-phenylbenzamide is a synthetic small molecule belonging to the N-phenylbenzamide class, characterized by a benzamide core substituted with a phenyl group at the N-position and a butanoylamino (-NHCOC₃H₇) moiety at the C-3 position of the benzene ring. The butanoylamino substituent distinguishes it from other derivatives by introducing a medium-length aliphatic chain, which may influence solubility, metabolic stability, and target binding compared to shorter or bulkier substituents.

Properties

IUPAC Name |

3-(butanoylamino)-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-2-7-16(20)18-15-11-6-8-13(12-15)17(21)19-14-9-4-3-5-10-14/h3-6,8-12H,2,7H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIQOPXWXLNEQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butanoylamino)-N-phenylbenzamide typically involves the reaction of N-phenylbenzamide with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or chloroform

Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(butanoylamino)-N-phenylbenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in dry ether

Substitution: Alkyl halides in the presence of a base like sodium hydride

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of amines

Substitution: Formation of substituted amides

Scientific Research Applications

3-(butanoylamino)-N-phenylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 3-(butanoylamino)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Table 1: Antiviral Activities of Selected N-Phenylbenzamide Derivatives

Key Observations :

- C-3 Amide/Amino Groups: The presence of amino or amide groups at C-3 enhances antiviral activity. For example, compound 1e (3-amino) showed potent anti-EV71 activity, while L17 (3-chloropropyl amide) inhibited HPV oncoproteins .

- Methoxy at C-4 : Methoxy substitution at C-4 (as in 1e and L17 ) improves metabolic stability and potency .

Substituent Effects on Anticancer Activity

Table 2: Anticancer Activities of N-Phenylbenzamide Derivatives

Key Observations :

- Ring B Substituents: Para-substituents on the phenyl ring (Ring B), such as methoxy or fluorine, enhance anticancer activity. The target compound’s unsubstituted phenyl ring may limit potency unless compensated by the C-3 butanoylamino group.

- Synergistic Moieties : Imidazole-based derivatives (e.g., 4e , 4f ) show enhanced activity, suggesting that hybrid scaffolds could optimize efficacy .

Substituent Effects on Antifungal/Insecticidal Activity

Trifluoromethylpyrimidine-modified N-phenylbenzamides exhibit broad-spectrum antifungal activity.

Table 3: Antifungal Activities of N-Phenylbenzamide Derivatives

| Compound Name | Substituents (Position) | Target Fungi | Efficacy vs. Controls | Reference |

|---|---|---|---|---|

| 4q | Trifluoromethylpyrimidine (C-3) | Phomopsis sp., B. cinerea | Superior to pyrimethanil |

Key Observations :

- Electron-Withdrawing Groups : Trifluoromethylpyrimidine at C-3 enhances antifungal activity, likely due to improved target binding and resistance to degradation .

- Comparison to Target Compound: The butanoylamino group’s electron-donating nature may reduce antifungal potency compared to electron-withdrawing substituents.

Physicochemical and Structural Comparisons

Table 4: Structural and Physicochemical Properties

Key Observations :

- Metabolic Stability: Methoxy or halogen substituents (e.g., L17) improve stability, while aliphatic chains (e.g., butanoylamino) may increase susceptibility to oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.